
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H10F2N4O5 and its molecular weight is 388.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, revealing the critical nature of the carboxamide group at the 5-position for activity. This research demonstrates the compound's potential application in gene expression regulation (Palanki et al., 2000).
Biological Activity and Larvicidal Effects
Gorle et al. (2016) synthesized a series of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, and examined their larvicidal activity. This research highlights the compound's potential in pest control and biological activity studies (Gorle et al., 2016).
Anticancer Activity
A study by Hassan et al. (2015) investigated the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines. This research suggests the potential application of such compounds in cancer treatment and the development of new anticancer drugs (Hassan et al., 2015).
Sensor Applications
Verbitskiy et al. (2018) developed new fluorophores based on pyrimidines for the detection of nitroaromatic compounds. These compounds, featuring a pyrene electron-donating fragment, were utilized in sensor prototypes for explosive detection, illustrating the application in chemical sensing and security (Verbitskiy et al., 2018).
Synthesis and Properties of Polyamides
Research by Hsiao et al. (1999) focused on the synthesis of new aromatic polyamides derived from fluorene-based compounds. This study reveals the application in material science, particularly in the development of polymers with specific properties (Hsiao et al., 1999).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is then further reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "4-fluorobenzoyl chloride", "ethyl acetoacetate", "ammonium acetate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: React 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide.", "Step 2: React N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: React 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide with hydroxylamine hydrochloride in ethanol to form N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
CAS No. |
887900-10-9 |
Molecular Formula |
C17H10F2N4O5 |
Molecular Weight |
388.287 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H10F2N4O5/c18-9-1-4-11(5-2-9)22-16(25)12(8-20-17(22)26)15(24)21-10-3-6-13(19)14(7-10)23(27)28/h1-8H,(H,20,26)(H,21,24) |
InChI Key |
BPERSCOKKLQDMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


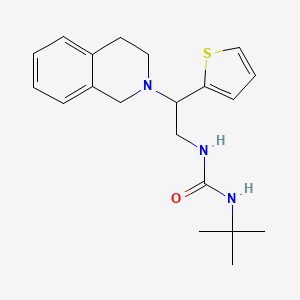
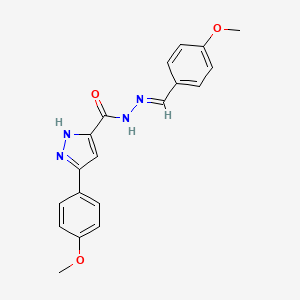
![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)
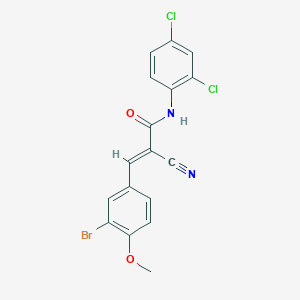
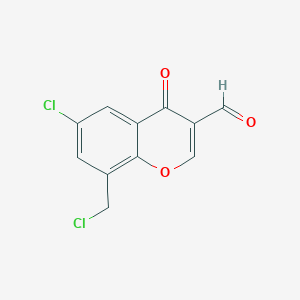
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)
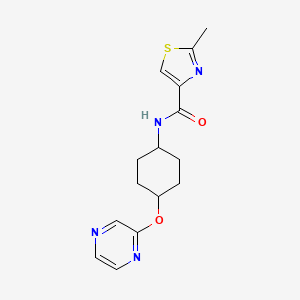
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)
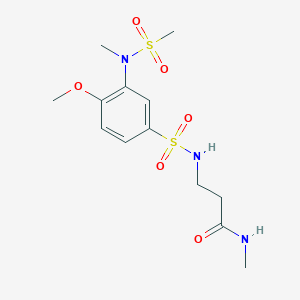

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)
![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)


